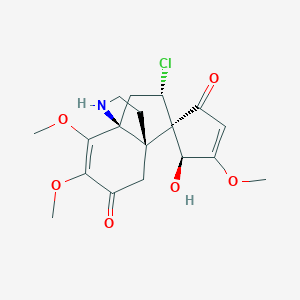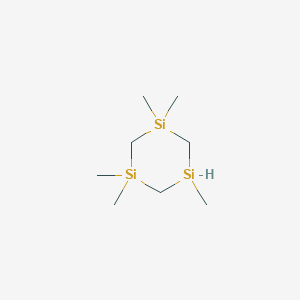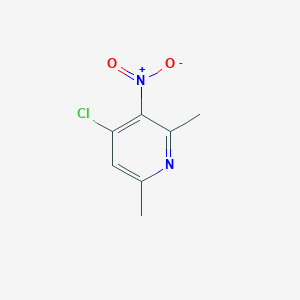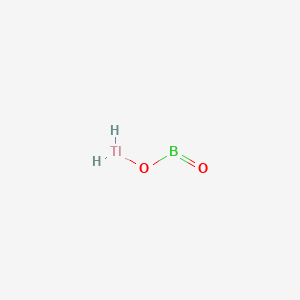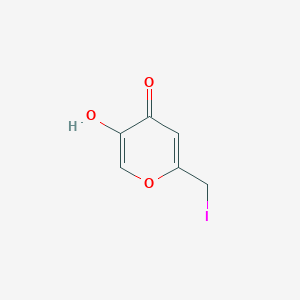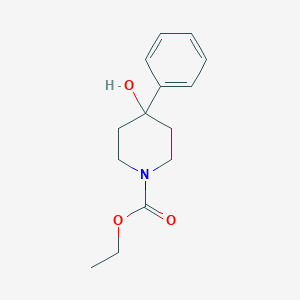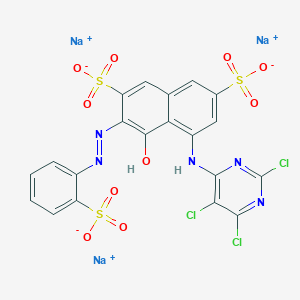
3-Chloro-2,4-dimethylpentane
Descripción general
Descripción
3-Chloro-2,4-dimethylpentane is a chemical compound with the molecular formula C7H15Cl . It has an average mass of 134.647 Da and a monoisotopic mass of 134.086227 Da .
Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 7 non-H bonds and 2 rotatable bonds . The 3D chemical structure image of 3-Chloro-2,4-dimethylpentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
3-Chloro-2,4-dimethylpentane can undergo nucleophilic substitution reactions . For example, it can react with sodium hydroxide to obtain 2,4-dimethylpentan-3-ol, which is a tertiary alcohol .Aplicaciones Científicas De Investigación
Conformational Analysis
Research on 3-Chloro-2,4-dimethylpentane includes studies on its molecular structure and conformation. For instance, molecular mechanics calculations were conducted for compounds like 2-chloro-2,4-dimethylpentane to understand their conformational behavior. This analysis was aided by vibrational spectroscopy and ab initio calculations, revealing details about the most stable conformers and their structural parameters (Crowder, 1989).
Study of Molecular Structure
The molecular structure of 2,4-dimethylpentane has been extensively studied using techniques like gas electron diffraction, vibrational spectroscopy, and ab initio calculations. These studies have helped in understanding the conformational preferences and structural parameters of different conformers (Sugino et al., 1990).
Applications in Organometallic Chemistry
In organometallic chemistry, 2,4-dimethylpentane derivatives have been used in studying the structure of complexes with group 13 metals. The research focused on how the structure of these complexes depends on the type of metal and the steric bulk of substituents on the metal atoms (Ziemkowska & Anulewicz-Ostrowska, 2004).
Investigation in Radical Chemistry
Studies have also been conducted on the reaction of compounds like 2,4-dimethylpentane towards radicals, such as t-butoxy radicals. These studies provide insights into the susceptibility of various C-H reaction sites towards radical facilitated abstraction and help in understanding the selectivity and rate of hydrogen abstraction (Dokolas et al., 1998).
Conformational Induction Research
Further research includes the analysis of the conformational induction between neighboring dimethylpentane segments, exploring how one conformationally controlled segment can influence the conformation of an adjacent segment (Hoffmann, Göttlich & Schopfer, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2,4-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-5(2)7(8)6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRVCAZIIQGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550995 | |
| Record name | 3-Chloro-2,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-dimethylpentane | |
CAS RN |
19174-61-9 | |
| Record name | 3-Chloro-2,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





